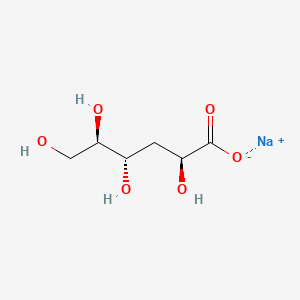
Mercury chloride hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury chloride hydroxide is an inorganic compound composed of mercury, chlorine, and hydroxide ions. It is known for its unique chemical properties and applications in various fields. This compound is typically encountered in the form of a white crystalline solid and is highly toxic.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury chloride hydroxide can be synthesized through several methods. One common method involves the reaction of mercury(II) chloride with sodium hydroxide. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by reacting mercury(II) chloride with a strong base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in large reactors with precise control over temperature and concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mercury chloride hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) oxide.
Reduction: It can be reduced to elemental mercury.
Substitution: It can undergo substitution reactions with other halides or hydroxides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Common reducing agents include stannous chloride and iron(II) sulfate.
Substitution: Reactions with halides like sodium chloride or potassium bromide are common.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO)
Reduction: Elemental mercury (Hg)
Substitution: Various mercury halides and hydroxides
Scientific Research Applications
Mercury chloride hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving mercury toxicity and its effects on biological systems.
Medicine: Historically used in antiseptics and disinfectants, though its use has declined due to toxicity concerns.
Industry: Utilized in the production of other mercury compounds and in certain industrial processes requiring mercury catalysts.
Mechanism of Action
The mechanism of action of mercury chloride hydroxide involves its interaction with cellular components, leading to the disruption of cellular processes. It primarily targets thiol groups in proteins and enzymes, inhibiting their function and leading to cellular toxicity. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
- Mercury(II) chloride (HgCl2)
- Mercury(II) oxide (HgO)
- Mercury(I) chloride (Hg2Cl2)
Uniqueness
Mercury chloride hydroxide is unique due to its combination of chloride and hydroxide ions, which imparts distinct chemical properties compared to other mercury compounds. Its reactivity and applications in various fields make it a compound of interest in scientific research and industrial processes.
Properties
CAS No. |
13759-23-4 |
|---|---|
Molecular Formula |
ClHHgO |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
mercury(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Hg.H2O/h1H;;1H2/q;+2;/p-2 |
InChI Key |
TWPJWWZLHMWVEN-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


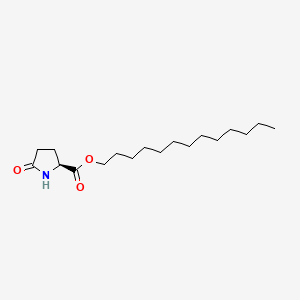
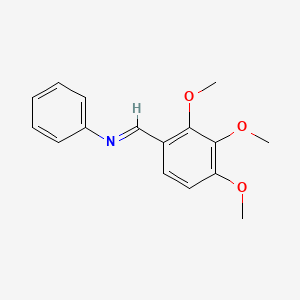
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)
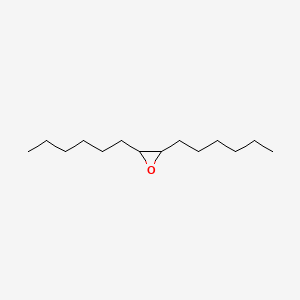




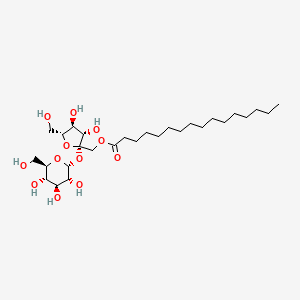

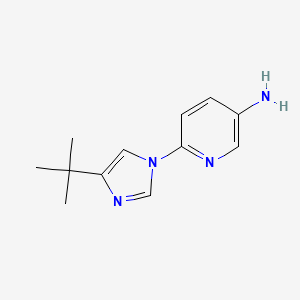
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
